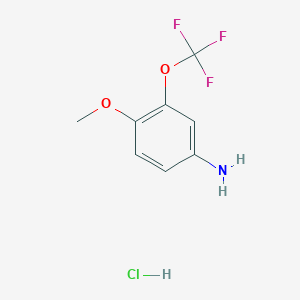

4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride

CAS No.: 647855-19-4

Cat. No.: VC16912441

Molecular Formula: C8H9ClF3NO2

Molecular Weight: 243.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647855-19-4 |

|---|---|

| Molecular Formula | C8H9ClF3NO2 |

| Molecular Weight | 243.61 g/mol |

| IUPAC Name | 4-methoxy-3-(trifluoromethoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H |

| Standard InChI Key | RFVFKEQYLSCYGF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)N)OC(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride is C₈H₉ClF₃NO₂, with a molecular weight of 243.61 g/mol . The free base (without the hydrochloride) has a molecular formula of C₈H₈F₃NO₂ and a molecular weight of 207.15 g/mol . The compound’s structure features a benzene ring with:

-

A methoxy group at the para position (C4).

-

A trifluoromethoxy group at the meta position (C3).

Key physicochemical properties include:

-

Topological Polar Surface Area (TPSA): 44.48 Ų, indicating moderate polarity .

-

LogP: 3.56 (hydrochloride), suggesting moderate lipophilicity .

Spectral and Computational Data

-

Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretches (amine), C-F stretches (trifluoromethoxy), and C-O stretches (methoxy) are expected.

-

Nuclear Magnetic Resonance (NMR): The aromatic proton environment would show distinct splitting patterns due to the substituents’ electronic effects. For example, the C2 and C6 protons adjacent to the trifluoromethoxy group would deshield significantly .

-

Mass Spectrometry: The molecular ion peak at m/z 243 (for the hydrochloride) and characteristic fragments from cleavage of the OCF₃ group would dominate .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride involves two primary steps:

-

Preparation of the Free Base:

-

Salt Formation:

Optimization and Challenges

-

Reaction Conditions: High temperatures (155°C) and pressures (4 atm) are critical for maximizing yield .

-

Purification: Liquid-liquid extraction with chloroform and drying over Na₂SO₄ removes impurities .

-

Scalability: The use of sodium ferrate (Na₂FeO₄) and sodium bromide (NaBr) as catalysts improves reaction efficiency but requires careful handling due to their oxidative nature .

Pharmacological Applications

Anti-Cancer Activity

Derivatives of 4-methoxy-3-(trifluoromethoxy)aniline exhibit potent anti-proliferative effects. In a 2021 study, proguanil derivatives with n-octyl chains (8C) showed:

-

IC₅₀ Values: 0.5–1.0 μM against bladder (T24, UMUC3) and liver cancer cell lines, surpassing proguanil’s activity by 10-fold .

-

Mechanism: Activation of AMP-activated protein kinase (AMPK), leading to inhibition of the mTOR/p70S6K/4EBP1 pathway, which regulates cell growth and autophagy .

Structure-Activity Relationships (SAR)

-

Carbon Chain Length: Derivatives with n-pentyl to n-octyl chains (5C–8C) show enhanced activity, while longer chains (>C8) reduce efficacy due to steric hindrance .

-

Electron-Withdrawing Groups: The trifluoromethoxy group enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

-

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume